5-oxopentadecanoic Acid
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Overview
Description
5-Oxopentadecanoic acid is an organic compound with the molecular formula C15H28O3. It is a long-chain fatty acid with a ketone functional group at the fifth carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxopentadecanoic acid typically involves the oxidation of pentadecanoic acid. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of an intermediate alcohol, which is further oxidized to the ketone .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and purity. Additionally, catalytic methods using metal catalysts may be employed to enhance the efficiency of the oxidation process .
Chemical Reactions Analysis
Types of Reactions
5-Oxopentadecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone group to a carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ketone group can undergo nucleophilic substitution reactions, forming derivatives such as oximes and hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Hydroxylamine (NH2OH) for oxime formation, hydrazine (N2H4) for hydrazone formation.
Major Products Formed
Oxidation: Pentadecanedioic acid.
Reduction: 5-Hydroxypentadecanoic acid.
Substitution: 5-Oxopentadecanone oxime, 5-Oxopentadecanone hydrazone.
Scientific Research Applications
5-Oxopentadecanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-oxopentadecanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of signaling pathways. The ketone group in its structure allows it to participate in various biochemical reactions, influencing cellular processes such as metabolism and inflammation .
Comparison with Similar Compounds
Similar Compounds
Pentadecanoic acid: A saturated fatty acid without the ketone group.
5-Hydroxypentadecanoic acid: A hydroxyl derivative of pentadecanoic acid.
3-Oxo-pentadecanoic acid: A similar compound with the ketone group at the third carbon position
Uniqueness
5-Oxopentadecanoic acid is unique due to the presence of the ketone group at the fifth carbon position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with its analogs .
Properties
CAS No. |
92857-45-9 |
---|---|
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
5-oxopentadecanoic acid |
InChI |
InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-11-14(16)12-10-13-15(17)18/h2-13H2,1H3,(H,17,18) |
InChI Key |
RNMOYYIVANEQIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)CCCC(=O)O |
Origin of Product |
United States |
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